molecular formula C18H21N5O4 B7151788 N-[2-oxo-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide

N-[2-oxo-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B7151788
M. Wt: 371.4 g/mol
InChI Key: WJWLTCMGIFKBOG-UHFFFAOYSA-N
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Description

N-[2-oxo-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzodioxole core, a piperidine ring, and a triazole moiety

Properties

IUPAC Name

N-[2-oxo-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c24-17(22-6-3-13(4-7-22)11-23-8-5-20-21-23)10-19-18(25)14-1-2-15-16(9-14)27-12-26-15/h1-2,5,8-9,13H,3-4,6-7,10-12H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWLTCMGIFKBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=N2)C(=O)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Core: This can be achieved through the cyclization of catechol derivatives with appropriate carboxylic acids under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Attachment of the Triazole Moiety: The triazole ring is often introduced through a click chemistry approach, involving the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Final Coupling: The final step involves coupling the triazole-piperidine intermediate with the benzodioxole core using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine or triazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-[2-oxo-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological or infectious diseases.

    Biology: It may be used in biochemical assays to study enzyme interactions or receptor binding.

    Materials Science: The compound’s unique structure could be explored for use in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action for N-[2-oxo-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The triazole moiety could facilitate binding to metal ions or other biomolecules, while the piperidine ring might enhance membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N-[2-oxo-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide: shares similarities with other benzodioxole derivatives and triazole-containing compounds.

    Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.

    Triazole-Containing Compounds: Compounds such as fluconazole, an antifungal agent.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique biological activities or material properties not found in simpler analogs.

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